REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[CH3:9].[Br:10]Br>[W]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[CH2:9][Br:10]
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Br)C
|
Name
|
150.C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
light petroleum ether
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[W]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for an additional 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser, a sealed mechanical stirrer, and a separatory funnel with the stem
|
Type
|
ADDITION
|
Details
|
is added over two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
the contents, while still liquid, are poured into a 500 ml round-bottom flask
|
Type
|
CUSTOM
|
Details
|
A reflux condenser is attached
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until the material
|
Type
|
DISSOLUTION
|
Details
|
dissolves
|
Type
|
FILTRATION
|
Details
|
rapidly filtered through a pre-heated Buchner funnel
|
Type
|
TEMPERATURE
|
Details
|
The filtrate is cooled
|
Type
|
WASH
|
Details
|
washed with cold light petroleum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |